5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a naphthalene moiety attached to an oxadiazole ring
Mechanism of Action
Target of Action
A structurally similar compound, 5-amino-2-methyl-n-[(1r)-1-naphthalen-1-ylethyl]benzamide, has been reported to target the replicase polyprotein 1ab in sars-cov .
Mode of Action
Naphthalene derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal .
Biochemical Pathways
Naphthalene derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Naphthalene derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
A study on a related compound, 4-[(5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol, found that the keto-enol equilibrium of the compound could be influenced by solvent polarizability . This suggests that the action of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine may also be influenced by environmental factors such as the type of solvent used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalen-1-ylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-amine: This compound has a similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol: Another similar compound with additional functional groups that enhance its biological activity.
Uniqueness
5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the naphthalene moiety contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBKEOAWZXBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NN=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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